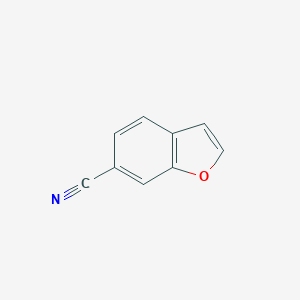

Benzofuran-6-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-benzofuran-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEHMKWYWLJNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611636 | |

| Record name | 1-Benzofuran-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17450-68-9 | |

| Record name | 1-Benzofuran-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Table 1: Optimization of Copper-Catalyzed Cyclization Conditions

Lewis Acid-Mediated Cyclization of Nitrile-Containing Precursors

Scandium triflate and other Lewis acids catalyze the cyclization of ortho-hydroxyaryl nitriles into benzofuran derivatives. For instance, treating 3-hydroxybenzonitrile with scandium triflate in toluene induces intramolecular cyclization, though yields for benzofuran-6-carbonitrile specifically are unreported. The reaction likely proceeds via activation of the hydroxyl group, facilitating nucleophilic attack by the nitrile carbon to form the furan ring.

Transition Metal-Free Synthesis via Base-Mediated Cyclization

A sustainable route avoids transition metals by using strong bases like potassium tert-butoxide to cyclize 2-cyanophenol derivatives . For example, 3-hydroxy-4-iodobenzonitrile (5) undergoes deiodination and cyclization in a polar aprotic solvent, though yields are moderate (50–60%). This method aligns with green chemistry principles but requires optimization for scalability.

Table 2: Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Sonogashira Coupling | CuI, Pd(PPh3)4 | 70–85 | High | Moderate |

| Rhodium Catalysis | CpRh, NaOPiv | N/A | Low | High |

| Lewis Acid Cyclization | Sc(OTf)3 | 50–65 | Moderate | Low |

| Transition Metal-Free | KOtBu | 50–60 | High | Low |

Analyse Chemischer Reaktionen

Types of Reactions: Benzofuran-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzofuran-6-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitrile group can yield benzofuran-6-methylamine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Benzofuran-6-carboxylic acid.

Reduction: Benzofuran-6-methylamine.

Substitution: Halogenated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzofuran-6-Carbonitrile

This compound can be synthesized through various methods, including the Sonogashira coupling reaction and heteroannulation techniques. A notable synthetic route involves the iodination of 3-hydroxybenzonitrile followed by cyclization to yield the desired product in good yields. This method is particularly advantageous for producing the compound in gram quantities, which is essential for further research and application in medicinal chemistry .

Biological Activities

This compound and its derivatives have been investigated for a range of biological activities, making them important candidates in drug development:

- Antimicrobial Activity : Recent studies indicate that benzofuran derivatives exhibit significant antimicrobial properties against various pathogens. The unique structure of benzofuran allows for modifications that enhance bioactivity, making it a promising scaffold for developing new antimicrobial agents .

- Anticancer Properties : Research has highlighted the potential of benzofuran derivatives as anticancer agents. For instance, novel benzofuran compounds have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzofuran ring can lead to improved anticancer activity .

- Antiviral Activity : Some benzofuran compounds have demonstrated antiviral effects, particularly against hepatitis C virus, indicating their potential as therapeutic agents in treating viral infections .

Therapeutic Applications

The applications of this compound extend beyond basic research into practical therapeutic uses:

- Drug Development : The compound serves as a scaffold for designing new drugs targeting various diseases, including infections and cancers. Its ability to interact with multiple biological targets makes it a versatile candidate in drug discovery programs .

- Agrochemicals : Benzofuran derivatives are also explored for use in agrochemical formulations due to their biological activities against pests and pathogens affecting crops .

Case Studies

Several case studies illustrate the successful application of this compound in medicinal chemistry:

Wirkmechanismus

The biological activity of benzofuran-6-carbonitrile is attributed to its ability to interact with various molecular targets. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation. The compound’s antibacterial properties could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Benzofuran Derivatives

Functional Group Variations

(a) Benzofuran-6-carboxylic Acid

- Structure : Benzofuran ring with a carboxylic acid (-COOH) group at the 6-position.

- Properties: Yellow crystalline solid; sparingly soluble in water but soluble in ethanol and acetone.

- Applications : Exhibits antimicrobial and antioxidant activity, highlighting the role of electron-withdrawing groups in modulating bioactivity .

- Contrast with Benzofuran-6-carbonitrile :

- The -COOH group enhances hydrophilicity compared to the -CN group, influencing solubility and pharmacokinetic profiles.

- Nitriles are more reactive in nucleophilic additions, whereas carboxylic acids participate in acid-base reactions.

(b) 1-Benzofuran-3-carbonitrile

- Structure : Nitrile group at the 3-position instead of 4.

- Synthesis : Likely via similar cyanation strategies but with regioselective challenges.

- Impact of Substituent Position :

- The 3-position nitrile may alter electronic distribution in the ring, affecting reactivity in cross-coupling reactions compared to the 6-substituted analog.

(c) 6-Methyl-2,3-diphenylbenzofuran

Heteroatom Analogues

(a) Benzo[b]thiophene

- Structure : Sulfur atom replaces the oxygen in the furan ring.

- Properties : Higher aromaticity due to sulfur’s larger atomic size, leading to distinct electronic properties.

- Applications : Widely used in organic electronics, contrasting with benzofurans’ medicinal chemistry focus .

(b) Menthofuran (4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran)

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Solubility | Key Applications |

|---|---|---|---|

| This compound | C₉H₅NO | Organic solvents | Antibacterial agents |

| Benzofuran-6-carboxylic Acid | C₉H₆O₃ | Ethanol, acetone | Antioxidants |

| Benzo[b]thiophene | C₈H₆S | Non-polar solvents | Organic electronics |

Biologische Aktivität

Benzofuran-6-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

This compound can be synthesized through several methods, often involving the use of copper(I) iodide and triethylamine in a Sonogashira coupling reaction. The synthesis typically yields the compound in moderate to high yields (68%) and has been optimized for scalability without the need for extensive purification processes .

Biological Activities

Benzofuran derivatives, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Numerous studies have shown that benzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibition rates against leukemia (K-562), non-small cell lung cancer (NCI-H460), and colon cancer (HCT-116) cells, with inhibition rates reaching up to 80.92% in some cases .

- Antibacterial Properties : this compound has also been evaluated for its antibacterial activity. It showed effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Bacillus anthracis, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 µg/mL . The presence of specific functional groups in the benzofuran structure is crucial for enhancing antibacterial potency.

- Anti-inflammatory Effects : Research indicates that benzofuran derivatives can exhibit anti-inflammatory properties, which are essential for developing new therapeutic agents targeting inflammatory diseases .

Table 1: Biological Activity of Benzofuran Derivatives

Detailed Research Findings

- Antitumor Mechanism : A study explored the mechanism of action for benzofuran derivatives, suggesting that they may inhibit tubulin polymerization, which is critical for cancer cell proliferation. The orientation of substituents on the benzofuran ring significantly influences this activity .

- Antibacterial Activity : Another investigation revealed that the structural modification of benzofuran at the C-6 position was essential for maintaining antibacterial efficacy against M. tuberculosis and other pathogens . The study highlighted the importance of hydroxyl groups at this position.

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that halogen substitutions on the benzofuran ring could enhance cytotoxicity without affecting normal cells adversely . This finding is pivotal for designing selective anticancer agents.

Q & A

Q. What are the most reliable synthetic routes for preparing benzofuran-6-carbonitrile, and how can experimental conditions be optimized?

this compound is typically synthesized via cyanation of 6-bromobenzofuran using zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) under reflux conditions. Reaction optimization should focus on catalyst loading (5–10 mol%), solvent choice (DMF or acetonitrile), and temperature (80–100°C) to improve yields . Lithium aluminum hydride (LiAlH₄) is avoided in subsequent steps to prevent nitrile reduction. Yield discrepancies (e.g., 60–75%) may arise from incomplete bromide displacement; monitoring via TLC or GC-MS is recommended .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C-NMR to confirm nitrile integration (δ ~110–120 ppm for CN) and benzofuran backbone protons (δ 6.5–8.0 ppm).

- XRD : To resolve crystallographic ambiguity in the fused-ring structure, particularly for regioselective derivatives.

- FT-IR : A sharp peak near 2200 cm⁻¹ confirms the nitrile group. Discrepancies in melting points (e.g., conflicting reports between 189–190°C vs. 192–196°C for analogues) should be resolved by cross-referencing purity data (HPLC >97%) and thermal analysis (DSC) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous vs. organic media?

The compound is poorly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperature (4–40°C) reveal degradation via hydrolysis of the nitrile group in acidic conditions. Storage recommendations: anhydrous environment, 0–6°C, with inert gas purging .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound derivatization be addressed, particularly for electrophilic substitutions?

Regioselectivity in nitrile-functionalized benzofurans is influenced by electron-withdrawing effects. For example, Vilsmeier formylation of benzofuran-5,6-dicarbonitrile derivatives predominantly targets the 3-position due to steric and electronic factors. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., boronic acids) enhance selectivity in Suzuki couplings .

Q. What mechanistic insights explain contradictory yields in palladium-catalyzed cyanation reactions for this compound?

Yield variations (e.g., 60% vs. 75%) often stem from competing side reactions:

- Catalyst deactivation by cyanide ions.

- Incomplete bromide displacement due to steric hindrance. Mitigation strategies include using bulkier ligands (e.g., XPhos) or cyanide sources (e.g., K₄[Fe(CN)₆]) to stabilize the catalytic cycle. Kinetic studies (e.g., in situ Raman spectroscopy) are recommended to monitor intermediate formation .

Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives across literature sources?

Cross-validate using:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy.

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives.

- Reference databases : Compare with NIST Chemistry WebBook entries for validated spectra . Document solvent and instrument parameters (e.g., 500 MHz vs. 300 MHz NMR) to contextualize discrepancies.

Q. What computational methods are effective for predicting the reactivity of this compound in drug discovery pipelines?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., LFA-1/ICAM-1 for anti-inflammatory applications) .

Methodological Guidance

- Experimental Design : Prioritize reproducibility by detailing catalyst purity, solvent drying methods, and inert atmosphere protocols.

- Data Contradiction Analysis : Use multi-technique validation (e.g., HPLC-NMR hyphenation) and reference standardized databases (NIST, PubChem) .

- Reporting Standards : Follow IUPAC guidelines for spectral data and include error margins in yield calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.